Methyl 3-(oxan-3-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(oxan-3-yl)prop-2-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of an oxane ring and a prop-2-ynoate group, making it a valuable asset in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(oxan-3-yl)prop-2-ynoate typically involves the reaction of oxane derivatives with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere at room temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(oxan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
Methyl 3-(oxan-3-yl)prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving oxane derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(oxan-3-yl)prop-2-ynoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(oxan-2-yl)prop-2-ynoate: Similar structure but with the oxane ring at a different position.
Ethyl 3-(oxan-3-yl)prop-2-ynoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(oxan-3-yl)prop-2-ynoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3-(oxan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H12O3/c1-11-9(10)5-4-8-3-2-6-12-7-8/h8H,2-3,6-7H2,1H3 |
InChI Key |
KJBMCPFWPCZSLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1CCCOC1 |
Origin of Product |
United States |
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